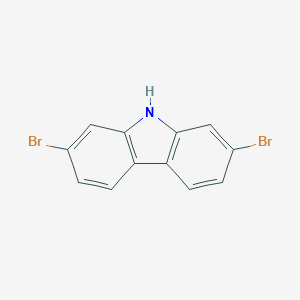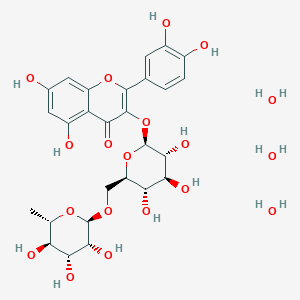
1,1,3,3-Tetramethylbutyl isocyanate
Descripción general
Descripción
1,1,3,3-Tetramethylbutyl isocyanate (TMI) is an organic compound with the molecular formula C9H20N2O. It is a colorless, volatile liquid with a strong pungent odor. TMI is a member of the isocyanate family, which are compounds containing the functional group -N=C=O. It is used as a building block in the synthesis of polyurethane and other polymers, as well as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. TMI is also used as a reagent in organic chemistry, and as a catalyst in the synthesis of polyurethane foams.
Aplicaciones Científicas De Investigación
Organic Synthesis
“1,1,3,3-Tetramethylbutyl isocyanate” is a sterically hindered isocyanate . This means it has a bulky structure that can prevent unwanted side reactions, making it useful in organic synthesis where selectivity and control are important.
Synthesis of Amides
This compound may be used in the synthesis of amides by Grignard reaction . Amides are a type of organic compound with wide applications in pharmaceuticals, polymers, and other areas.
Building Block in Chemical Research
As an isocyanate, “1,1,3,3-Tetramethylbutyl isocyanate” can react with a variety of other compounds, making it a valuable building block in chemical research .
Research Use Only (RUO)
The compound is marked as “Research Use Only” by Thermo Scientific Chemicals . This suggests that it’s primarily used in research settings, possibly for the development of new synthetic methods or materials.
Mecanismo De Acción
1,1,3,3-Tetramethylbutyl isocyanate, also known as 2-isocyanato-2,4,4-trimethylpentane, is a sterically hindered isocyanate . Here we will discuss its mechanism of action, biochemical pathways, pharmacokinetics, and the result of its action.
Mode of Action
1,1,3,3-Tetramethylbutyl isocyanate may be used in the synthesis of amides by Grignard reaction . The isocyanate group (-NCO) is highly reactive and can form a variety of products depending on the reaction conditions and the reactants available.
Biochemical Pathways
The compound’s ability to participate in the synthesis of amides suggests that it could potentially influence pathways involving these molecules .
Pharmacokinetics
The compound is a liquid at room temperature, with a density of 0.859 g/mL at 25 °C .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,1,3,3-Tetramethylbutyl isocyanate. For instance, the compound is flammable and should be stored at temperatures between 2-8°C . It is also sensitive to moisture due to its reactivity with water.
Propiedades
IUPAC Name |
2-isocyanato-2,4,4-trimethylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-8(2,3)6-9(4,5)10-7-11/h6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHBENIMDRFUIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328187 | |
| Record name | 1,1,3,3-Tetramethylbutyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3-Tetramethylbutyl isocyanate | |
CAS RN |
1611-57-0 | |
| Record name | 1611-57-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6402 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,3,3-Tetramethylbutyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-Tetramethylbutyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



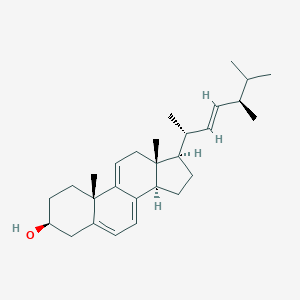

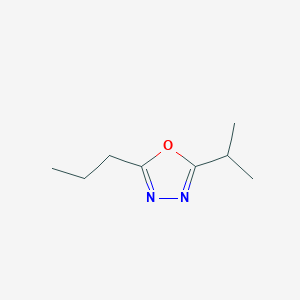


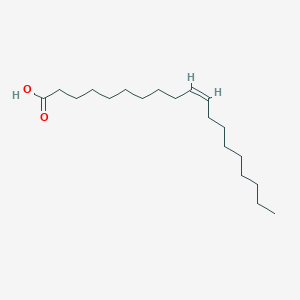

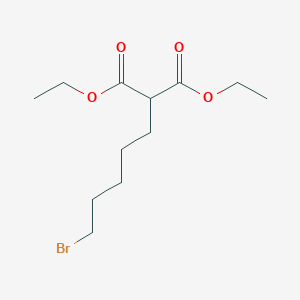
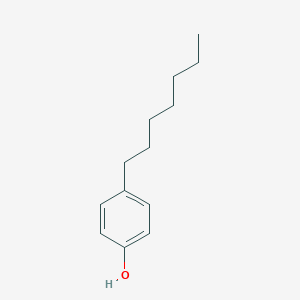

![Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-](/img/structure/B162535.png)
